molecular formula C16H28N4O7 B12596728 L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid CAS No. 647008-40-0

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid

Cat. No.: B12596728
CAS No.: 647008-40-0
M. Wt: 388.42 g/mol
InChI Key: HRZFLKVIGPEIPF-NAKRPEOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid is a tetrapeptide composed of L-leucine, L-alanine, and L-aspartic acid joined in sequence by peptide linkages . This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes and have significant applications in medicine, biology, and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids through chemical or enzymatic methods.

Common Reagents and Conditions

    Hydrolysis: Enzymes like trypsin or pepsin under physiological conditions.

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Substitution: Amino acid derivatives and coupling reagents like DCC or DIC.

Major Products

The major products of these reactions include shorter peptide fragments, modified peptides, or peptides with substituted amino acids .

Scientific Research Applications

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

647008-40-0

Molecular Formula

C16H28N4O7

Molecular Weight

388.42 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid

InChI

InChI=1S/C16H28N4O7/c1-7(2)5-10(17)15(25)19-8(3)13(23)18-9(4)14(24)20-11(16(26)27)6-12(21)22/h7-11H,5-6,17H2,1-4H3,(H,18,23)(H,19,25)(H,20,24)(H,21,22)(H,26,27)/t8-,9-,10-,11-/m0/s1

InChI Key

HRZFLKVIGPEIPF-NAKRPEOUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.